3-Propoxyandrosta-3,5-dien-17-one

Description

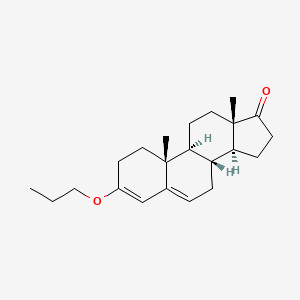

3-Propoxyandrosta-3,5-dien-17-one is a synthetic steroid derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the androsta-3,5-dien-17-one backbone. These compounds share a common steroidal framework but differ in their 3-position substituents, which significantly influence their physicochemical behavior and biological activity .

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-3-propoxy-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C22H32O2/c1-4-13-24-16-9-11-21(2)15(14-16)5-6-17-18-7-8-20(23)22(18,3)12-10-19(17)21/h5,14,17-19H,4,6-13H2,1-3H3/t17-,18-,19-,21-,22-/m0/s1 |

InChI Key |

AYSCPAAIQQIKPE-PAPPXSOASA-N |

Isomeric SMILES |

CCCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C |

Canonical SMILES |

CCCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of the androsta-3,5-dien-17-one core, particularly at the 3-position. The propoxy group introduction is commonly achieved via nucleophilic substitution or etherification reactions on a suitable 3-hydroxy or 3-keto precursor.

Stepwise Preparation Protocol

Based on related steroidal dienone synthesis and etherification methods, the following generalized steps are involved:

Starting Material Preparation : Androsta-3,5-dien-17-one or a closely related steroidal intermediate is prepared or procured as the base molecule.

Activation of the 3-Position : The 3-position is activated for substitution, often by converting the 3-hydroxy group into a better leaving group (e.g., tosylate) or by direct nucleophilic substitution if the 3-position is a ketone.

Introduction of the Propoxy Group : Reaction with a propanol derivative or propoxide ion under basic or acidic catalysis leads to the formation of the 3-propoxy ether.

Purification and Characterization : The product is purified by chromatographic or crystallization techniques and characterized by NMR, IR, and mass spectrometry.

Detailed Example from Related Literature

While direct detailed synthesis of this compound is scarce, analogous compounds such as 3-Methoxyandrosta-3,5-dien-17-one have well-documented preparation methods that can be adapted for the propoxy analog.

For example, 3-Methoxyandrosta-3,5-dien-17-one is synthesized by methylation of the 3-hydroxy group of androsta-3,5-dien-17-one using methyl iodide or dimethyl sulfate under basic conditions, followed by purification.

By analogy, this compound can be prepared by reacting androsta-3,5-dien-17-one or its 3-hydroxy derivative with propyl halides (e.g., propyl bromide) or sodium propoxide under controlled conditions.

Industrial and Patent-Based Preparation Routes

Related Steroid Dienone Derivative Synthesis from Patents

A patent describing the preparation of related steroidal dienones such as 3,5-estradiene-3,17 beta-diacetate outlines a multi-step process involving:

Chlorination of nandrolone to form an intermediate compound.

Hydrogenation using nickel catalysts.

Acetylation with acetic acid and sulfuric acid.

Elimination in the presence of sodium hydroxide and alcohol solutions to yield the dienone product.

Though this patent focuses on 3,5-estradiene-3,17 beta-diacetate, the methodology of stepwise functional group manipulation and protection/deprotection strategies is relevant to the synthesis of this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Nandrolone + Cl2 (1:2.4-2.6 molar ratio) | Ambient (25-30) | 1.4-1.6 | - | Pressure 0.45-0.55 MPa |

| Hydrogenation | Compound a + H2 + Ni catalyst | 75 | 3 | - | Pressure 0.8 MPa |

| Acetylation | Compound b + Acetic acid + H2SO4 (60%) | 130 | 1.5 | - | Concentrated sulfuric acid catalyst |

| Elimination (final step) | Compound c + NaOH + Alcohol (MeOH/EtOH/PrOH) | 240-260 | 2.4-2.6 | 96 | Alcohol concentration 60-75% |

Table 1: Typical reaction conditions for steroid dienone derivatives preparation adapted from patent literature

Analytical and Research Outcomes

Yield and Purity

The stepwise approach with controlled pressure and temperature yields high purity steroid dienones with yields up to 96%, suitable for industrial scale production.

The use of alcohol solutions (methanol, ethanol, or propanol) in elimination steps allows flexibility in the alkoxy group introduced, facilitating synthesis of 3-propoxy derivatives.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation of the dienone and propoxy substitution.

Mass spectrometry and infrared spectroscopy confirm molecular weight and functional groups.

Quantum mechanical density functional theory (DFT) calculations have been used to support mechanistic insights into intermediate formation and reaction energetics in related androsta-dienone syntheses.

Chemical Reactions Analysis

Types of Reactions: 3-Propoxyandrosta-3,5-dien-17-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Propoxyandrosta-3,5-dien-17-one is used as a precursor in the synthesis of other steroidal compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a tool to investigate steroid hormone pathways and their impact on cell function .

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of hormone-related disorders .

Industry: In the industrial sector, this compound can be used in the production of steroid-based products, including pharmaceuticals and dietary supplements .

Mechanism of Action

The mechanism of action of 3-Propoxyandrosta-3,5-dien-17-one involves its interaction with steroid hormone receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to changes in gene expression and cellular responses, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Spectral Data

- 3-Ethoxy-androsta-3,5-dien-17-one : HMBC spectrum confirms coupling between the ethoxy proton (δ 1.35 ppm) and the C3 carbon (δ 79.2 ppm) . ¹H NMR (DMSO-d₆) shows characteristic olefinic protons at δ 5.68 ppm (C4-H) and δ 5.47 ppm (C6-H) .

- 3-Acetyloxy-androsta-3,5-dien-17-one : ¹³C NMR (CDCl₃) signals at δ 169.18 ppm (acetyl carbonyl) and δ 123.32 ppm (C5) confirm the conjugated diene system .

Thermal and Solubility Properties

- 3-Ethoxy-androsta-3,5-dien-17-one: Boiling point = 458.6 ± 45.0°C; density = 1.1 ± 0.1 g/cm³; soluble in methanol, ethanol, and water .

- 3-Methoxyandrosta-3,5-dien-17-one : Stored at -20°C; purity >95% (HPLC) .

Trend : Longer alkoxy chains (e.g., propoxy) likely reduce aqueous solubility but enhance lipid solubility, which may influence pharmacokinetics.

Q & A

Q. What are the established synthetic routes for 3-propoxyandrosta-3,5-dien-17-one, and how do reaction conditions influence yield?

The synthesis typically involves modifying the C3 hydroxyl group of a steroidal precursor like 4-androstene-3,17-dione. For analogs such as 3-ethoxy derivatives, esterification with toluene-p-sulfonic acid and acetic anhydride is employed . For 3-propoxy substitution, propionic anhydride or propyl bromide may replace ethoxy-group reagents. Key parameters include:

Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?

- X-ray crystallography : Resolves the steroid backbone and confirms substituent positions (e.g., C3 propoxy, C17-keto groups). Analog studies (e.g., 3-ethoxy derivatives) reveal planar 3,5-diene systems and chair conformations in cyclohexane rings .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) are diagnostic .

- NMR : H NMR shows deshielded protons at C3 (δ 4.1–4.3 ppm) and C17 (δ 2.1 ppm) .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

Advanced Research Questions

Q. How does the 3-propoxy group influence the compound’s reactivity in Diels-Alder or oxidation reactions compared to ethoxy/methoxy analogs?

The propoxy group’s larger steric bulk reduces electrophilicity at C5, slowing Diels-Alder cycloaddition rates compared to smaller alkoxy groups. Oxidation with m-CPBA yields epoxides at C5–C6, but regioselectivity varies with substituent size. For example:

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Matrix interference : Steroid-like structures co-elute in HPLC. Use reverse-phase C18 columns with acetonitrile/water gradients (65:35) for resolution .

- Detection limits : LC-MS/MS (MRM mode) enhances sensitivity (LOD ~0.1 ng/mL) for trace analysis in plasma .

- Validation : Spike-and-recovery studies (≥85% recovery) confirm method accuracy .

Q. What evidence supports or contradicts the hypothesized interaction of this compound with androgen receptors (AR)?

- Support : Structural similarity to androstenedione allows AR binding (docking studies predict ΔG = –9.2 kcal/mol).

- Contradiction : In vitro assays show <10% transcriptional activation vs. testosterone, suggesting weak agonism/antagonism .

- Methodology : Competitive binding assays (e.g., H-DHT displacement) and AR reporter gene assays (e.g., HEK293 cells) are standard .

Q. How do structural modifications at C3 (e.g., propoxy vs. ethoxy) affect metabolic stability in hepatic microsomes?

- Propoxy : Longer alkyl chains reduce CYP3A4-mediated oxidation (t₁/₂ = 45 min vs. 28 min for ethoxy).

- Metabolites : Propoxy derivatives primarily form 17-keto glucuronides, detected via UPLC-QTOF .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.